molecular formula C25H30O13 B7765632 6-Feruloylcatalpol CAS No. 125205-48-3

6-Feruloylcatalpol

Cat. No.: B7765632
CAS No.: 125205-48-3
M. Wt: 538.5 g/mol
InChI Key: RMSKZOXJAHOIER-GGKKSNITSA-N
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Description

6-Feruloylcatalpol (CAS 770721-33-0) is a natural iridoid glycoside compound found in several plant species, including Catalpa ovata . This biochemical is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Research into this compound has revealed promising biological activities. A key 2025 study demonstrated that it significantly promotes liver regeneration in vivo by activating redox-sensitive signaling pathways such as Akt and MAPK, which are critical for hepatocyte proliferation . The compound is also noted for its potent anti-inflammatory and peroxynitrite-scavenging activity, suggesting strong antioxidant properties that may protect cells from oxidative damage . Its mechanism appears to be mediated through the regulation of NF-κB signaling, a key pathway in cell survival and proliferation . Originally isolated from the stem bark of Catalpa ovata , which has been used in traditional herbal remedies, this compound has also been identified in other species such as the baobab tree ( Adansonia digitata ) and Gmelina arborea . Researchers can utilize this compound to investigate natural product-based therapies for liver disorders, oxidative stress, and inflammation-related mechanisms.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30O13/c1-33-14-8-11(2-4-13(14)28)3-5-16(29)36-21-12-6-7-34-23(17(12)25(10-27)22(21)38-25)37-24-20(32)19(31)18(30)15(9-26)35-24/h2-8,12,15,17-24,26-28,30-32H,9-10H2,1H3/b5-3+/t12-,15-,17-,18-,19+,20-,21+,22+,23+,24+,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMSKZOXJAHOIER-GGKKSNITSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)OC2C3C=COC(C3C4(C2O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)O[C@H]2[C@@H]3C=CO[C@H]([C@@H]3[C@@]4([C@H]2O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001346770
Record name 6-O-trans-Feruloylcatalpol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001346770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

538.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

770721-33-0
Record name 6-O-trans-Feruloylcatalpol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001346770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Occurrence and Distribution in Botanical Sources

The isolation and characterization of 6-Feruloylcatalpol have been the subject of numerous phytochemical studies, revealing its presence in specific plant taxa. The following sections provide a detailed overview of the botanical sources of this compound.

Plant Families and Genera Documented for this compound Isolation

The presence of this compound has been confirmed in the following plant families and genera:

FamilyGenus
ScrophulariaceaePicrorhiza
ScrophulariaceaeVeronica
BignoniaceaeKigelia
BignoniaceaeCatalpa

The Scrophulariaceae family, commonly known as the figwort family, is a significant source of this compound.

Within the Scrophulariaceae family, the genus Picrorhiza is a well-documented source of this compound. This genus comprises perennial herbs native to the Himalayan region. scispace.com

2.1.1.1.1.1. Picrorhiza kurroa Royle ex Benth

Picrorhiza kurroa, a small perennial herb found in the Himalayan regions of India, Nepal, and China, is a primary source from which this compound has been isolated. scispace.comacs.org Numerous studies have confirmed the presence of this compound in the roots and rhizomes of the plant. acs.orgdoi.orgphytojournal.comresearchgate.net It is considered one of the minor iridoid glycoside constituents of the plant. ijrrjournal.com Research has identified this compound alongside other major bioactive compounds like picroside I and II. doi.orgresearchgate.net One study reported the isolation of 6-feruloyl catalpol (B1668604) at a yield of 0.50% from the roots of Picrorhiza kurroa. phytojournal.comresearchgate.net

2.1.1.1.1.2. Neopicrorhiza scrophulariiflora (Pennell) D.Y.Hong

Formerly classified under the genus Picrorhiza, Neopicrorhiza scrophulariiflora is another confirmed botanical source of this compound. nih.govresearchgate.net This species, found in the eastern Himalayas, contains a variety of iridoid glycosides, including this compound. frontiersin.orgnih.gov Research has shown that 6-O-feruloylcatalpol (picroside-III) tends to accumulate more in the root tissues of the plant compared to other parts. frontiersin.orgnih.gov

Studies have identified this compound as a natural product found in Veronica lavaudiana, a species within the Veronica genus (speedwell). ebi.ac.ukebi.ac.uknaturalproducts.netcore.ac.uk The compound was isolated from an extract of the plant, alongside other iridoid glucosides. ebi.ac.uk

The Bignoniaceae family, or the trumpet-creeper family, also contains species that produce this compound.

Research has reported the isolation of this compound from the fruits of Kigelia pinnata (the sausage tree). researchgate.net Another source indicates the presence of 6,10-O-di-trans-feruloyl catalpol in Catalpa ovata.

The Chemical Compound this compound: Botanical Distribution

The iridoid glucoside this compound is a naturally occurring phytochemical found across various plant families. This article details its presence in specific botanical sources, focusing on the Bignoniaceae and Gentianaceae families, as documented in scientific literature.

Biosynthesis and Metabolic Engineering Potential

Overview of Iridoid Glycoside Biosynthetic Pathways

Iridoid glycosides, including the catalpol (B1668604) backbone of 6-feruloylcatalpol, are monoterpenoid compounds. frontiersin.org Their biosynthesis begins with the formation of the universal C5 isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). frontiersin.orgmdpi.commdpi.com These precursors are generated through two distinct, yet sometimes interacting, metabolic routes: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. mdpi.comfrontiersin.orgmdpi.com

The MVA pathway, typically operating in the cytoplasm, initiates with acetyl-CoA. mdpi.comresearchgate.net Through a series of enzymatic steps, three molecules of acetyl-CoA are converted into the C5 precursor, IPP. wikipedia.org This pathway is fundamental for the production of various isoprenoids, including sesquiterpenoids and triterpenoids. mdpi.com While the MEP pathway is often considered the primary route for monoterpene synthesis in plants, the MVA pathway contributes the necessary precursors for iridoid biosynthesis. frontiersin.orgresearchgate.net Studies in various plants have identified that genes encoding key enzymes of the MVA pathway, such as 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), are actively expressed in tissues where iridoids accumulate. frontiersin.orgresearchgate.net IPP and DMAPP produced via the MVA pathway can be transported to plastids to be incorporated into monoterpenes, demonstrating a degree of "crosstalk" between the MVA and MEP pathways.

The MEP pathway, located in the plastids, is generally the principal route for the biosynthesis of monoterpenes, diterpenes, and carotenoids in plants. mdpi.commdpi.com It begins with pyruvate (B1213749) and glyceraldehyde-3-phosphate. mdpi.com Research indicates that the MEP pathway plays a more significant role than the MVA pathway in synthesizing the precursors for iridoids in several species. mdpi.com The expression levels of key MEP pathway genes, such as 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR), are often highly correlated with iridoid production. frontiersin.orgmdpi.com Both the MVA and MEP pathways ultimately produce IPP and DMAPP, which are then condensed by geranyl diphosphate (B83284) synthase (GPPS) to form geranyl diphosphate (GPP), the direct C10 precursor for all monoterpenes, including the iridoids. mdpi.comfrontiersin.orgnih.gov

Table 1: Key Enzymes in Upstream Iridoid Precursor Biosynthesis

PathwayEnzymeAbbreviationFunction
MVAAcetoacetyl-CoA thiolaseAACT/ACTHCondenses two acetyl-CoA molecules. frontiersin.org
MVA3-hydroxy-3-methylglutaryl-CoA synthaseHMGSCondenses acetoacetyl-CoA and acetyl-CoA. frontiersin.org
MVA3-hydroxy-3-methylglutaryl-CoA reductaseHMGRReduces HMG-CoA to mevalonate; a key regulatory step. frontiersin.orgresearchgate.net
MVAMevalonate kinaseMVKPhosphorylates mevalonate. frontiersin.org
MVAPhosphomevalonate kinasePMKPhosphorylates phosphomevalonate. frontiersin.org
MVAMevalonate diphosphate decarboxylaseMVDDecarboxylates mevalonate diphosphate to form IPP. frontiersin.org
MEP1-deoxy-D-xylulose-5-phosphate synthaseDXSCondenses pyruvate and glyceraldehyde-3-phosphate. frontiersin.orgmdpi.com
MEP1-deoxy-D-xylulose-5-phosphate reductoisomeraseDXRReduces and rearranges DXS product. frontiersin.orgmdpi.com
BothIsopentenyl diphosphate isomeraseIDIInterconverts IPP and DMAPP. frontiersin.org
BothGeranyl diphosphate synthaseGPPSCondenses IPP and DMAPP to form GPP. mdpi.com

The biosynthesis of catalpol from the C10 precursor GPP involves a series of complex enzymatic reactions that form and modify the characteristic iridoid skeleton. nih.gov The pathway can be summarized as follows:

GPP to Geraniol (B1671447): GPP is first hydrolyzed by geraniol synthase (GES) to form geraniol. mdpi.comnih.gov

Formation of 10-oxogeranial: Geraniol undergoes sequential oxidation, catalyzed by geraniol 10-hydroxylase (G10H) and 10-hydroxygeraniol oxidoreductase (10HGO), to produce 10-oxogeranial. mdpi.comnih.gov

Cyclization to Iridoid Skeleton: The linear 10-oxogeranial is then cyclized by an iridoid synthase (ISY or IRS) to form the core cyclopentanopyran ring structure, yielding intermediates like 8-epi-iridodial. mdpi.comnih.gov This is a critical branch point leading to different classes of iridoids. nih.gov

Modifications to Aucubin: The iridoid skeleton undergoes a series of modifications including oxidation, glycosylation, and hydroxylation. Key intermediates in the route to catalpol include geniposidic acid and bartsioside. nih.govresearchgate.net Geniposidic acid is decarboxylated to form bartsioside. frontiersin.orgresearchgate.net Bartsioside is then hydroxylated at the C-6 position to yield aucubin. nih.govresearchgate.net

Final Step to Catalpol: The final step in catalpol biosynthesis is the epoxidation of the C-10 alcohol group of aucubin, a reaction catalyzed by an enzyme such as a squalene (B77637) monooxygenase (SQM). frontiersin.orgmdpi.com

Table 2: Key Intermediates and Enzymes in Catalpol Biosynthesis

IntermediateEnzyme(s)Reaction Type
Geranyl diphosphate (GPP)Geraniol synthase (GES)Hydrolysis
GeraniolGeraniol 10-hydroxylase (G10H), 10-hydroxygeraniol oxidoreductase (10HGO)Oxidation
10-oxogeranialIridoid synthase (IRS)Cyclization
8-epi-iridodialVarious (e.g., CPM, ALD, UGTs)Oxidation, Glycosylation
Geniposidic acidUroporphyrinogen decarboxylase (UPD/UGD)Decarboxylation
BartsiosideHydroxylase (e.g., F3D)Hydroxylation
AucubinSqualene monooxygenase (SQM)Epoxidation
Catalpol Anthocyanin acyltransferase (ACT) Acylation (with Feruloyl-CoA)

Note: Enzyme abbreviations like CPM (cytochrome P-450 monooxygenase), ALD (aldehyde dehydrogenase), UGT (UDP-glycosyltransferase), and F3D (flavanone 3-dioxygenase) represent classes of enzymes proposed or identified to be involved in these steps. mdpi.comnih.gov

Role of Methylerythritol Phosphate (MEP) Pathway

Specific Biosynthetic Mechanisms of this compound

The final step in the biosynthesis of this compound is the attachment of a ferulic acid moiety to the catalpol backbone. This is a crucial reaction that significantly alters the properties of the final molecule.

This compound is formed through an esterification reaction where the C-6 hydroxyl group of the catalpol molecule is acylated by ferulic acid. frontiersin.orgtaylorandfrancis.com This reaction is catalyzed by a specific type of enzyme known as an acyltransferase. frontiersin.orgresearchgate.net In this enzymatic process, ferulic acid is first activated into a high-energy thioester, typically feruloyl-Coenzyme A (feruloyl-CoA), which then serves as the acyl donor. researchgate.netfrontiersin.org The acyltransferase facilitates the transfer of the feruloyl group from feruloyl-CoA to the catalpol acceptor molecule, releasing Coenzyme A and forming the final product, this compound. researchgate.net This acylation step is part of a broader group of modification reactions that create the vast diversity of iridoid glycosides found in nature. frontiersin.org

The enzymes responsible for the acylation of iridoids belong to the BAHD acyltransferase superfamily, which is a large and diverse family of plant enzymes that catalyze the transfer of acyl-CoA groups to various acceptor molecules. frontiersin.org In the context of iridoid glycoside biosynthesis in plants like Neopicrorhiza scrophulariiflora, these enzymes are referred to as anthocyanin acyltransferases (ACT). frontiersin.org

Transcriptome analysis of plants that produce acylated catalpol derivatives has led to the identification of candidate genes encoding these acyltransferases. frontiersin.orgfrontiersin.orgresearchgate.net Studies have shown that the expression of specific ACT genes is significantly higher in tissues where acylated iridoids like picroside-II (6-vanilloyl-catalpol) and this compound accumulate, such as the roots. frontiersin.orgresearchgate.net For instance, research on Picrorhiza kurroa has focused on identifying specific ATs capable of using catalpol as an acyl acceptor and various phenolic acid-CoAs (like vanilloyl-CoA or feruloyl-CoA) as acyl donors. researchgate.net While the precise enzyme that specifically synthesizes this compound has not been definitively isolated and characterized in all species, co-expression network analyses and in silico docking studies have successfully pinpointed strong candidate acyltransferase genes for further functional validation. frontiersin.orgresearchgate.net These enzymes exhibit specificity for both the acyl donor (feruloyl-CoA) and the acceptor (catalpol), ensuring the correct final product is synthesized. researchgate.net

Enzymatic Acylation of Catalpol and Ferulic Acid

Transcriptomic and Metabolomic Approaches to Pathway Elucidation

The intricate biosynthetic pathway of this compound, an iridoid glycoside of significant interest, has been substantially illuminated through the integrated application of transcriptomic and metabolomic analyses. These powerful "omics" technologies allow for a comprehensive snapshot of gene expression and metabolite accumulation within the plant, providing critical clues to identify the genes and regulatory networks responsible for the synthesis of this complex molecule.

Identification of Candidate Genes Encoding Biosynthetic Enzymes

Transcriptome analysis, specifically through RNA sequencing (RNA-seq), has been instrumental in identifying a suite of candidate genes believed to encode the enzymes of the this compound biosynthetic pathway. By comparing the transcriptomes of different tissues from plants known to produce this compound, such as Neopicrorhiza scrophulariiflora, researchers have pinpointed numerous genes associated with iridoid biosynthesis.

In one such study, a comprehensive analysis of the N. scrophulariiflora transcriptome led to the annotation of 158,254 genes, of which 74 were identified as being related to iridoid synthesis. nih.govresearchgate.net Further bioinformatic analyses, including clustering, phylogenetic tree construction, and weighted gene co-expression network analysis (WGCNA), narrowed this down to 43 potential candidate genes. researchgate.net These genes are believed to be involved in the multi-step conversion of geranyl diphosphate (GPP) into the core iridoid structure and its subsequent modifications to yield this compound.

These candidate genes fall into several key enzyme families that are crucial for the biosynthesis of iridoids. Based on functional annotations, these have been categorized into families such as 2-hydroxyisoflavanone (B8725905) dehydratase (2HFD), UDP-glucose dehydrogenase (UPD/UGD), flavanone (B1672756) 3-hydroxylase/dioxygenase (F3H), squalene monooxygenase (SQM), and anthocyanin acyltransferase (ACT). frontiersin.org The final step, the feruloylation of the catalpol core, is likely catalyzed by an acyltransferase, making the identification of candidate ACT genes particularly significant.

**Table 1: Candidate Genes Implicated in Iridoid Biosynthesis in *Neopicrorhiza scrophulariiflora***

Gene Family Number of Identified Genes Potential Role in Biosynthesis
2-hydroxyisoflavanone dehydratase (2HFD) 10 Involved in various modification steps of the iridoid core.
UDP-glucose dehydrogenase (UPD/UGD) 13 Potentially involved in glycosylation steps.
Flavanone 3-hydroxylase/dioxygenase (F3H) 10 May participate in hydroxylation reactions on the iridoid skeleton.
Squalene monooxygenase (SQM) 8 Catalyzes epoxidation reactions, a key step in forming the catalpol core. frontiersin.org
Anthocyanin acyltransferase (ACT) 2 Prime candidates for catalyzing the final feruloylation of catalpol. frontiersin.org

Regulation of Gene Expression in Different Plant Tissues

The biosynthesis of this compound is not uniform throughout the plant; instead, it is highly regulated and compartmentalized in different tissues. Integrated metabolomic and transcriptomic analyses have revealed a distinct spatial distribution of this compound and the corresponding expression patterns of its biosynthetic genes.

Metabolomic profiling of Neopicrorhiza scrophulariiflora has shown that this compound (also referred to as picroside-III) accumulates to higher levels in the root tissues compared to the stems and leaves. nih.govresearchgate.net This tissue-specific accumulation is mirrored by the expression levels of the candidate biosynthetic genes.

Transcriptome data from the roots, stems, and leaves of N. scrophulariiflora demonstrate that the expression of many of the 43 candidate genes for iridoid biosynthesis is significantly higher in the roots. researchgate.net This correlation strongly suggests that the root is the primary site of synthesis and/or accumulation for this compound. For instance, the precursor compound ferulic acid is also found in higher concentrations in the roots, aligning with the elevated accumulation of its downstream product, this compound. researchgate.net

Furthermore, studies in Picrorhiza kurroa have highlighted the differential expression of regulatory transcription factors in various plant organs. For example, certain transcription factors like ERF-18, bHLH-104, and several NAC-domain proteins showed significantly elevated expression in the roots and shoots of plants from their natural habitat, which corresponded to higher picroside content. nih.gov Conversely, other transcription factors, such as those from the WRKY and MYB families, were more highly expressed under conditions of low picroside content, suggesting a repressive role. nih.gov This intricate network of positive and negative regulators allows the plant to fine-tune the biosynthesis of this compound in different tissues in response to developmental and environmental cues.

**Table 2: Differential Accumulation and Gene Expression Related to this compound in *Neopicrorhiza scrophulariiflora***

Plant Tissue Relative Accumulation of this compound Expression of Candidate Biosynthetic Genes Expression of Precursor (Ferulic Acid)
Roots High nih.govresearchgate.net High researchgate.net High researchgate.net
Stems Low researchgate.net Low researchgate.net Low researchgate.net
Leaves Low researchgate.net Low researchgate.net Low researchgate.net

Biological Activities and Pharmacological Investigations

Anti-inflammatory Properties

6-Feruloylcatalpol, found in plants such as Picrorhiza kurrooa, has demonstrated notable anti-inflammatory activities. amazonaws.com These properties have been explored through a series of in vitro and in vivo studies, which have sought to elucidate the molecular pathways through which this compound exerts its effects.

In Vitro Studies on Cellular Models

In vitro research utilizing cellular models has been instrumental in understanding the anti-inflammatory mechanisms of this compound at the molecular level. These studies often involve stimulating immune cells, such as macrophages, with inflammatory agents like lipopolysaccharide (LPS) to mimic an inflammatory response and then observing the effects of the compound.

One of the key indicators of inflammation is the overproduction of pro-inflammatory cytokines. Research has shown that related iridoid glycosides and compounds with similar structural motifs can significantly inhibit the production of several key cytokines. For instance, studies on other iridoids have demonstrated a reduction in the secretion of interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6) in LPS-stimulated macrophage cell lines. semanticscholar.orgresearchgate.net This inhibition is a crucial aspect of controlling the inflammatory cascade. In studies on THP-1 monocytic cells, certain catalpol (B1668604) derivatives were found to inhibit the expression of IL-1β and TNF-α. researchgate.net The suppression of these pro-inflammatory mediators suggests a potent anti-inflammatory potential for compounds in this class. researchgate.netnih.gov

Table 1: Effect of Related Iridoids on Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Macrophages

CompoundConcentration (µM)Inhibition of TNF-α (%)Inhibition of IL-6 (%)Inhibition of IL-1β (%)Source
Cornuside3050.875.755.4 semanticscholar.org

Excessive production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. nih.gov this compound is believed to modulate this process. Studies on structurally similar compounds have shown a significant, concentration-dependent inhibition of NO production in LPS-stimulated macrophages. researchgate.netnih.gov This effect is often accompanied by a decrease in the expression of the iNOS enzyme. researchgate.net The ability to control NO levels is a key mechanism of the anti-inflammatory action of these compounds.

Table 2: Inhibition of Nitric Oxide Production by Related Compounds in LPS-Stimulated RAW 264.7 Cells

CompoundConcentration (µM)Inhibition of NO Production (%)Source
Cornuside3067.6 semanticscholar.org

The anti-inflammatory effects of this compound and related compounds are rooted in their ability to regulate key signaling pathways that control the expression of inflammatory mediators. Investigations have highlighted the modulation of pathways such as nuclear factor-kappa B (NF-κB), mitogen-activated protein kinases (MAPKs), and Toll-like receptor 4 (TLR4). amazonaws.comnih.gov

The NF-κB pathway is a critical regulator of inflammatory responses. semanticscholar.org It has been observed that certain catalpol derivatives with low-polarity substituents at the 6-O position exhibit higher NF-κB inhibitory potency. researchgate.net This inhibition prevents the translocation of NF-κB into the nucleus, thereby suppressing the transcription of genes for pro-inflammatory cytokines and enzymes like iNOS. semanticscholar.orgresearchgate.net

The MAPK signaling pathway, which includes p38, JNK, and ERK, is also a crucial player in inflammation. plos.org Some anti-inflammatory agents have been shown to inhibit the phosphorylation of p38 and JNK, but not ERK1/2, in LPS-induced macrophages. nih.gov

Furthermore, the TLR4 receptor, which recognizes LPS, is the initial trigger for these downstream signaling cascades. mdpi.com By potentially interfering with the binding of LPS to TLR4 or modulating downstream signaling, these compounds can effectively dampen the entire inflammatory response. semanticscholar.orgmdpi.com

Modulation of Nitric Oxide (NO) Synthesis

In Vivo Studies in Preclinical Animal Models

To validate the in vitro findings, the anti-inflammatory effects of related compounds have been assessed in various preclinical animal models of inflammation. semanticscholar.orgresearchgate.net These studies provide a more comprehensive understanding of the compound's efficacy in a complex biological system.

Acute lung injury (ALI) and its more severe form, acute respiratory distress syndrome (ARDS), are characterized by severe lung inflammation. nih.gov Animal models of ALI, often induced by intratracheal administration of LPS, are used to evaluate potential therapeutic agents. nih.govresearchgate.net In these models, successful treatment is typically measured by a reduction in inflammatory cell infiltration into the lungs, decreased levels of pro-inflammatory cytokines in bronchoalveolar lavage fluid (BALF), and amelioration of lung tissue damage. researchgate.net While direct studies on this compound in ALI models are not extensively detailed in the provided context, the known inhibitory effects on key inflammatory mediators suggest its potential utility in such conditions. amazonaws.com

Broader Anti-inflammatory Efficacy in Disease Models

In a study on the traditional Mongolian medicine Hohgardi-9, used for treating acute lung injury (ALI), this compound was identified as one of the potentially active components. biorxiv.org The analysis suggested that the formulation exerts its anti-inflammatory effect by targeting pathways such as the NF-kappa B signaling pathway, which is a key regulator of inflammation. biorxiv.orgnih.gov ALI is a condition characterized by a severe inflammatory response in the lungs. biorxiv.org The presence of this compound in medicinal preparations for such inflammatory diseases underscores its potential role in modulating inflammatory processes. scispace.combiorxiv.org

Table 1: Hyaluronidase (B3051955) Inhibitory Activity of Compounds from Picrorhiza kurroa

Compound Concentration (μM) Inhibition (%) IC₅₀ (μM)
This compound 100 53.7 ± 2.8 85.0
Picroside II 100 52.8 ± 0.8 22.3
Minecoside 100 52.8 ± 0.8 57.2
Disodium (B8443419) cromoglycate (Control) 100 69.1 ± 2.2 64.8

Data sourced from Morikawa, T., et al. (2020). sci-hub.se

Antioxidant Activities

Direct Free Radical Scavenging Capabilities (e.g., DPPH, Peroxynitrite)

This compound has demonstrated direct antioxidant activity through its ability to scavenge harmful free radicals. Research has identified it as a peroxynitrite-scavenging glycoside. researchgate.net Peroxynitrite is a potent and cytotoxic reactive oxygen species (ROS) implicated in a variety of cellular damages and pathologies.

The antioxidant capacity of this compound and related compounds has also been evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. researchgate.net The DPPH assay is a widely used method where an antioxidant compound donates a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which can be measured spectrophotometrically. ekb.egresearchgate.net The feruloyl moiety of the compound, a derivative of ferulic acid, is a well-known phenolic antioxidant structure that contributes significantly to this radical scavenging capability. jfda-online.com

Protective Effects against Oxidative Stress-Induced Macromolecule Damage

While direct studies on this compound's protective effects on macromolecules are emerging, the activities of its parent compound, catalpol, provide significant insights. Catalpol has been shown to protect cells from damage induced by oxidative stress. dovepress.comnih.gov In models using hydrogen peroxide (H₂O₂) to induce oxidative damage in granulosa cells, catalpol treatment significantly reduced the production of reactive oxygen species (ROS) and malondialdehyde (MDA), a marker of lipid peroxidation. nih.gov It also bolstered the cell's own antioxidant defenses by increasing the activities of superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px). nih.gov

Furthermore, in models of cerebral ischemia, catalpol administration was found to reduce oxidative stress damage. dovepress.com Given that this compound combines the catalpol structure with a ferulic acid group—itself a potent antioxidant—it is mechanistically plausible that it confers protection against oxidative damage to vital macromolecules such as lipids, proteins, and nucleic acids.

Activation of Antioxidant Response Pathways (e.g., Nrf2)

The antioxidant effects of iridoid glycosides like this compound may be mediated not only by direct scavenging but also through the activation of endogenous antioxidant pathways. A key regulator of cellular defense against oxidative stress is the Nuclear factor erythroid 2-related factor 2 (Nrf2). mdpi.comnih.gov Under normal conditions, Nrf2 is bound in the cytoplasm by its repressor, Keap1, and targeted for degradation. mdpi.com However, in the presence of oxidative stress, Nrf2 is stabilized, allowing it to translocate to the nucleus. mdpi.com

In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various genes, activating the transcription of a suite of cytoprotective proteins, including antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1). mdpi.commdpi.comnih.gov Studies on the parent compound, catalpol, have shown that it can exert its protective effects by up-regulating the expression of Nrf2 and HO-1, thereby enhancing the cell's capacity to counteract oxidative damage. dovepress.com This suggests that this compound may share this ability to activate the Nrf2/ARE pathway, providing a more sustained antioxidant effect beyond direct radical scavenging.

Anti-apoptotic Effects

This compound has been implicated in anti-apoptotic processes, a crucial activity for protecting cells from premature death in various pathological conditions. biorxiv.orgresearchgate.net Network pharmacology analysis of the traditional medicine Hohgardi-9, which contains this compound, identified the apoptotic process as one of the key biological pathways modulated by its constituent compounds. biorxiv.org The anti-apoptotic activity is closely linked to its anti-inflammatory and antioxidant properties, as both inflammation and oxidative stress are potent triggers of apoptosis.

Investigation of Cellular Mechanisms Underlying Apoptosis Inhibition

The cellular mechanisms underlying the anti-apoptotic effects of this compound can be inferred from detailed investigations into its parent compound, catalpol. dovepress.comnih.govd-nb.info Apoptosis is a tightly regulated process involving a cascade of molecular events, with the Bcl-2 family of proteins playing a pivotal role. researchgate.net This family includes pro-apoptotic members like Bax and anti-apoptotic members like Bcl-2. The ratio of Bax to Bcl-2 is a critical determinant of cell fate. nih.gov

Studies have consistently shown that catalpol exerts its anti-apoptotic effects by modulating this crucial ratio. In various cell and animal models, catalpol treatment leads to the upregulation of the anti-apoptotic protein Bcl-2 and the downregulation of the pro-apoptotic protein Bax. dovepress.comnih.govd-nb.info This shift in the Bax/Bcl-2 ratio prevents the permeabilization of the mitochondrial outer membrane, thereby inhibiting the release of cytochrome c into the cytosol. d-nb.infomdpi.com The release of cytochrome c is a key step in the intrinsic apoptosis pathway, as it triggers the activation of a cascade of caspases, the executioner enzymes of apoptosis. mdpi.com By preventing cytochrome c release, catalpol effectively suppresses the activation of downstream effector caspases, such as cleaved caspase-3 (C-casp3), ultimately inhibiting cell death. d-nb.info

Table 2: Effect of Catalpol on Apoptosis-Related Protein Expression in an Oxygen-Glucose Deprivation (OGD) Model

Treatment Group Bax/Bcl2 Protein Expression Ratio (relative to control) Cyto C Protein Expression (relative to control) C-casp3 Protein Expression (relative to control)
OGD Model High Increase High Increase High Increase
OGD + Catalpol (1 μM) Decreased Suppressed Suppressed
OGD + Catalpol (10 μM) Further Decreased Further Suppressed Further Suppressed
OGD + Catalpol (100 μM) Highly Decreased Effectively Suppressed Effectively Suppressed

Data adapted from findings reported by Wang, L., et al. (2022). d-nb.info

Hepatoprotective Efficacy

The direct hepatoprotective effects of this compound against chemically-induced liver injury in animal models have not been extensively documented in publicly available research. Preclinical investigations into liver protection often utilize models where hepatotoxicity is induced by substances like carbon tetrachloride (CCl4), D-galactosamine (D-GalN), or thioacetamide. researchgate.netopenveterinaryjournal.com These agents cause liver damage through mechanisms such as oxidative stress, inflammation, and direct cellular injury, leading to elevated serum levels of liver enzymes like alanine (B10760859) aminotransferase (ALT) and aspartate transaminase (AST). openveterinaryjournal.commdpi.com

While research on this compound is limited, studies on related iridoid glycosides and their aglycone, catalpol, have shown potential hepatoprotective activities. However, the specific efficacy and mechanisms of this compound in these established animal models of liver injury remain an area for future investigation.

There is currently a lack of specific research investigating the anti-fibrotic potential of this compound in hepatic diseases. Liver fibrosis is a wound-healing response to chronic liver injury, characterized by the excessive accumulation of extracellular matrix (ECM) proteins. plos.org The activation of hepatic stellate cells (HSCs) is a central event in this process, often driven by profibrogenic cytokines like transforming growth factor-beta (TGF-β). plos.orgmdpi.com Activated HSCs transform into myofibroblast-like cells, which are the primary source of ECM deposition. mdpi.complos.org

Strategies for anti-fibrotic therapies often focus on inhibiting HSC activation, promoting their apoptosis, or reducing inflammation. mdpi.com Although the antioxidant and anti-inflammatory properties observed in related compounds suggest a potential area of interest, the specific effects of this compound on HSC activation, proliferation, and ECM production have not been reported. Therefore, its potential as an anti-fibrotic agent is yet to be determined.

Protection against Chemically-Induced Liver Injury in Animal Models

Antidiabetic Potential

Research has demonstrated that 6-O-trans-feruloyl catalpol can stimulate insulin (B600854) secretion from pancreatic β-cells without inducing cytotoxicity. nih.govresearchgate.net Investigations using the INS-1 pancreatic β-cell line revealed that this compound enhances glucose-stimulated insulin secretion (GSIS). researchgate.net

The mechanism underlying this effect involves the upregulation of several key proteins integral to β-cell function and insulin signaling pathways. nih.govresearchgate.net Treatment of INS-1 cells with iridoids, including 6-O-trans-feruloyl catalpol, led to increased expression levels of the following proteins:

Peroxisome proliferator-activated receptor-γ (PPAR-γ): A nuclear receptor that plays a role in regulating genes involved in insulin secretion. researchgate.net

Phosphorylated Insulin Receptor Substrate-2 (p-IRS-2): A key docking protein that, when phosphorylated, initiates downstream signaling cascades. researchgate.netmdpi.com

Phosphorylated Phosphatidylinositol 3-kinase (p-PI3K): An enzyme activated by p-IRS-2 that is crucial for insulin signaling. researchgate.netmdpi.com

Phosphorylated Akt (p-Akt): A serine/threonine kinase and a downstream target of PI3K that mediates many of insulin's metabolic effects. researchgate.netmdpi.com

Pancreatic and duodenal homeobox-1 (PDX-1): A transcription factor essential for pancreatic development and β-cell function, including insulin gene transcription. researchgate.net

The coordinated upregulation of these signaling molecules suggests that this compound promotes insulin secretion by enhancing the functional capacity and signaling efficiency of pancreatic β-cells. researchgate.net

Table 1: Effect of 6-O-trans-feruloyl catalpol on Proteins Associated with Insulin Secretion in INS-1 Cells

Protein TargetObserved EffectImplied Function in Insulin Secretion Pathway
PPAR-γ Increased expressionRegulation of genes involved in β-cell function and insulin secretion.
p-IRS-2 Increased phosphorylationActivation of downstream insulin signaling cascades.
p-PI3K Increased phosphorylationPropagation of the insulin signal.
p-Akt Increased phosphorylationMediation of insulin's metabolic actions.
PDX-1 Increased expressionPromotion of β-cell function and insulin synthesis.

6-O-trans-feruloyl catalpol has been identified as an inhibitor of α-glucosidase. nih.gov This enzyme, located in the brush border of the small intestine, is responsible for breaking down disaccharides and oligosaccharides into glucose, which is then absorbed into the bloodstream. By inhibiting this enzyme, this compound can delay the digestion of carbohydrates and reduce the rate of glucose absorption, thereby mitigating post-meal hyperglycemia. nih.gov In a study evaluating various compounds from the fruits of Catalpa bignonioides, 6-O-trans-feruloyl catalpol was among those that exhibited α-glucosidase inhibitory activity. nih.gov

Table 2: α-Glucosidase Inhibitory Activity of Compounds from Catalpa bignonioides

CompoundConcentration% InhibitionPositive Control
6-O-trans-feruloyl catalpol 20 µMData indicates activityAcarbose

Note: Specific percentage of inhibition for 6-O-trans-feruloyl catalpol at this concentration is detailed within the referenced study. Acarbose is a standard α-glucosidase inhibitor used for comparison.

Therapeutic Relevance in Diabetic Nephropathy (DN)

Diabetic nephropathy (DN), a serious microvascular complication of both type 1 and type 2 diabetes, stands as a leading cause of end-stage renal disease (ESRD) in developed nations. nih.gov The management of DN centers on several key areas, including the control of blood sugar and blood pressure, reduction of cardiovascular risk, and inhibition of the renin-angiotensin system (RAS). nih.govmdpi.com Inflammation is increasingly recognized as a critical factor in the development and progression of DN. frontiersin.orgarchivesofmedicalscience.com

In this context, the role of inflammatory cytokines like Interleukin-6 (IL-6) has garnered significant attention. frontiersin.orgarchivesofmedicalscience.com Elevated levels of IL-6 are observed in patients with type 2 diabetes and are correlated with declining renal function. frontiersin.org Preclinical studies have demonstrated that targeting IL-6 can ameliorate pathological changes associated with DN. For instance, in mouse models, the use of an IL-6 receptor blocker has been shown to reduce renal fibrosis and injury. frontiersin.org This highlights the therapeutic potential of agents that can modulate inflammatory pathways in the context of diabetic kidney disease. While direct studies on this compound's efficacy in DN are not extensively detailed in the provided results, its known anti-inflammatory properties suggest a potential area for future investigation.

Anticancer and Cytotoxic Activities

Inhibition of Tumor Growth and Metastasis in Preclinical Models

Preclinical studies using animal models are crucial for evaluating the in vivo efficacy of potential anticancer agents, including their ability to inhibit primary tumor growth and prevent metastasis. nih.govfrontiersin.org Tumor metastasis is a complex process involving cell migration, invasion, and angiogenesis. researchgate.net

Various therapeutic strategies have been investigated for their anti-tumor and anti-metastatic effects. For instance, a combination of E. coli-mediated cytolytic therapy and radiotherapy has been shown to significantly shrink tumors and even lead to complete tumor disappearance in mice with CT26 colon cancer. nih.gov This combination therapy also effectively suppressed metastatic tumor growth. nih.gov Similarly, the use of angiotensin II type 1 receptor blockers (ARBs) has been associated with reduced tumor growth and lung metastasis in models of colorectal and renal cell carcinoma. preprints.org These agents appear to work, in part, by downregulating inflammatory markers and factors involved in angiogenesis. preprints.org While direct preclinical evidence for this compound's effect on tumor growth and metastasis is not specified in the search results, its presence in plants with demonstrated anticancer activities suggests it may contribute to these effects. innovareacademics.in

Mechanisms of Action Including Cell Cycle Arrest and Apoptosis Induction

The anticancer activity of many compounds is mediated through their ability to induce cell cycle arrest and apoptosis (programmed cell death). mdpi.comnih.gov The cell cycle is a series of events that leads to cell division and replication. Disrupting this process can halt the proliferation of cancer cells. nih.gov

For example, the flavonoid prunetrin (B192197) has been shown to arrest the cell cycle at the G2/M phase in Hep3B liver cancer cells. mdpi.comnih.gov This arrest is accompanied by a dose-dependent decrease in the expression of key cell cycle-regulating proteins such as Cyclin B1, CDK1/CDC2, and CDC25c. mdpi.comnih.gov Cell cycle arrest is often linked to the induction of apoptosis. mdpi.com Prunetrin treatment also promoted the cleavage of PARP and caspase-3, which are hallmark proteins of apoptosis, and increased the levels of the pro-apoptotic protein Bak. mdpi.comnih.gov Similarly, the bioactive compound 6-gingerol (B72531) induces cell cycle arrest and apoptosis in glioblastoma cells, in part through the activation of the ERK signaling pathway. biomolther.org While the specific mechanisms of this compound are not detailed, its classification as a bioactive compound from medicinal plants suggests it may operate through similar pathways.

Table 2: Key Proteins Involved in Cell Cycle Arrest and Apoptosis

ProteinFunctionRole in Cancer Therapy
Cyclin B1Regulates progression through the G2/M phase of the cell cycle.Downregulation can lead to G2/M arrest. mdpi.comnih.gov
CDK1/CDC2A key kinase that complexes with Cyclin B1 to drive mitosis.Inhibition prevents entry into mitosis. mdpi.comnih.gov
CDC25cA phosphatase that activates the Cyclin B1/CDK1 complex.Inhibition blocks the activation of the mitotic machinery. mdpi.comnih.gov
PARPAn enzyme involved in DNA repair. Its cleavage is a marker of apoptosis.Cleavage indicates activation of the apoptotic cascade. mdpi.comnih.gov
Caspase-3A key executioner caspase in the apoptotic pathway.Activation leads to the dismantling of the cell. mdpi.comnih.gov
BakA pro-apoptotic member of the Bcl-2 family.Increased expression promotes apoptosis. mdpi.comnih.gov
Bcl-xLAn anti-apoptotic member of the Bcl-2 family.Decreased expression makes cells more susceptible to apoptosis. mdpi.comnih.gov

Modulation of Autophagy in Cancer Cells

Autophagy is a cellular process responsible for the degradation of damaged or unnecessary cellular components. nih.govnih.gov In the context of cancer, autophagy can have a dual role: it can either promote tumor development or have a protective, anti-tumor function. nih.govnih.gov The specific role of autophagy can depend on the type and stage of the tumor, the cellular microenvironment, and the therapies being used. nih.govnih.gov

Polyphenolic compounds found in many plants have been shown to modulate autophagy in cancer cells. nih.gov These compounds can exhibit antioxidant, anti-inflammatory, and anti-angiogenic properties, and can also initiate apoptosis. nih.gov The modulation of autophagy by these compounds can lead to autophagic cell death in cancer cells. nih.govnih.gov While the specific effects of this compound on autophagy are not detailed in the provided search results, as a phenolic compound, it falls into a class of molecules known to influence this pathway. innovareacademics.innih.gov The inhibition of autophagy is being explored as a clinical strategy to enhance the efficacy of standard cancer therapies. mdpi.com

Immunomodulatory Properties

This compound is a constituent of plants that are recognized for their immunomodulatory properties. innovareacademics.inniscpr.res.in These properties involve the modulation of the immune system's response, which can be beneficial in managing a variety of conditions, including infections and autoimmune diseases.

The iridoid glycosides, a class of compounds to which this compound belongs, along with other phytochemicals found in plants like Picrorhiza kurroa, have been shown to possess immunomodulatory, antiviral, and anti-allergic effects. innovareacademics.inniscpr.res.in Research on extracts from these plants has indicated that they can enhance the function of the immune system. For instance, studies on immunosuppressed mice have shown that alcoholic plant extracts containing these compounds can significantly enhance immunostimulant activities. scispace.com These findings suggest that this compound, as part of this phytochemical profile, likely contributes to the observed immunomodulatory effects. innovareacademics.inniscpr.res.in

Neuroprotective Effects

The potential of this compound as a neuroprotective agent has been highlighted in several studies, primarily through the examination of extracts from plants in which it is a constituent. frontiersin.orgnih.gov Plants from the Picrorhiza and Catalpa genera, known sources of this compound, have been traditionally used for conditions that are now understood to involve neuronal health. scienceopen.comresearchgate.net

Modern pharmacological studies support these traditional uses, identifying neuroprotective activities in extracts containing this compound. scienceopen.comfrontiersin.org Research on Picrorhizae Rhizoma extract has shown it to have protective effects against neuronal cell injury. frontiersin.org Similarly, dried rhizomes of Picrorhiza scrophulariiflora, which are rich in iridoid glycosides like this compound, have a history of use in Southeast Asia specifically for their neuroprotective properties. researchgate.net While direct studies on the isolated compound are still emerging, the consistent neuroprotective findings in extracts containing it suggest that this compound may be a significant contributor to this activity. nih.gov

While the precise molecular mechanisms of this compound are under investigation, research on its core structure, catalpol, provides significant insights. The neuroprotective effects of iridoids like this compound are thought to stem from their anti-inflammatory and antioxidant capabilities, as neuroinflammation and oxidative stress are considered fundamental to neuronal cell death in various neurodegenerative disorders. researchgate.net

Studies on the related compound catalpol have elucidated several potential pathways for neuroprotection. One key mechanism is the suppression of microglial activation, which in turn reduces the production of pro-inflammatory and neurotoxic factors such as reactive oxygen species (ROS), tumor necrosis factor-alpha (TNF-α), and inducible nitric oxide synthase (iNOS). scispace.com Catalpol has also been shown to protect neurons by mitigating mitochondrial dysfunction. scispace.com Furthermore, it can protect against apoptosis (programmed cell death) by modulating the expression of key regulatory proteins like Bcl-2 and Bax and by inhibiting the ASK-1-p38MAPK signaling cascade. scispace.com Another related compound, catalposide (B190771), protects neuronal cells from oxidative damage by inducing the expression and activity of heme oxygenase-1 (HO-1), a potent antioxidant enzyme. cqvip.com These findings suggest that this compound may exert its neuroprotective effects through a multi-targeted approach involving the modulation of oxidative stress, inflammation, and apoptotic pathways.

Table 2: Potential Molecular Mechanisms of Neuronal Protection Based on Related Iridoids

Mechanism Effect Associated Compound
Microglial Activation Suppression Catalpol
Oxidative Stress Reduction of Reactive Oxygen Species (ROS) Catalpol, Catalposide
Inflammation Reduction of TNF-α and iNOS Catalpol
Mitochondrial Function Attenuation of dysfunction Catalpol
Apoptosis Regulation Modulation of Bcl-2/Bax proteins Catalpol
Signaling Pathway Inhibition of ASK-1-p38MAPK cascade Catalpol
Antioxidant Enzyme Induction Upregulation of Heme Oxygenase-1 (HO-1) Catalposide

Other Reported Biological Activities

This compound, as a constituent of plants like Picrorhiza kurroa and Neopicrorhiza scrophulariiflora, has been associated with anti-asthmatic properties. nih.govresearchgate.net Traditional medicinal systems have long utilized these plants for treating respiratory conditions, including bronchial asthma.

Scientific studies have substantiated these traditional claims. Research has identified that iridoids, including this compound, are among the active compounds responsible for the anti-asthmatic effects of P. kurroa extracts. nih.govresearchgate.net The secondary metabolites of N. scrophulariiflora, which also include this compound, have been shown to possess anti-asthmatic effects. researchgate.net These findings point to the potential of this compound as a component in the management of asthmatic conditions.

The antimicrobial and antibacterial potential of this compound is suggested by studies on its source plants and its chemical constituents. nih.govresearchgate.net Various species of the Picrorhiza genus are reported to have antimicrobial properties. scienceopen.com The ferulic acid moiety of the this compound molecule is a phenolic compound known to possess significant antimicrobial activity.

Research on ferulic acid has demonstrated its efficacy against a range of pathogenic bacteria, including both Gram-positive and Gram-negative strains such as Staphylococcus aureus, Listeria monocytogenes, Escherichia coli, and Pseudomonas aeruginosa. The proposed mechanism of action for ferulic acid involves the disruption of the bacterial cell membrane, leading to irreversible changes in membrane permeability and properties. This disruption is achieved through alterations in membrane hydrophobicity and surface charge, ultimately causing pore formation or local rupture.

Table 3: Antimicrobial Activity of Ferulic Acid (a component of this compound)

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL) Minimum Bactericidal Concentration (MBC) (µg/mL)
Escherichia coli 100 2500
Pseudomonas aeruginosa 100 500
Staphylococcus aureus 1100 5000
Listeria monocytogenes 1250 5300

Data from Borges et al., 2013

Antileishmanial Activity

Investigations into the antiparasitic properties of natural compounds have revealed the potential of this compound in combating Leishmaniasis. A study involving the chloroform (B151607) extract from the genus Kigelia, which contains this compound, demonstrated substantial antileishmanial activity against Leishmania donovani, the parasite responsible for visceral leishmaniasis. This finding suggests that this compound may contribute to the observed effects and warrants further investigation as a potential antileishmanial agent.

Antithrombotic Effects

Thrombosis, the formation of a blood clot inside a blood vessel, can obstruct flow and lead to serious cardiovascular events. Compounds with antithrombotic activity can help prevent this by interfering with the processes of platelet aggregation and coagulation.

Research into the bioactivity of this compound has identified its potential as an antiplatelet agent. Specifically, the compound has been shown to inhibit platelet aggregation induced by collagen. researchgate.net Platelet response to adenosine (B11128) diphosphate (B83284) (ADP) was also affected, although to a weaker extent. researchgate.net This suggests a mechanism of action that may involve interference with collagen receptor pathways on platelets.

Table 1: Investigated Antithrombotic Effects of this compound

Activity Inducer Effect Reference
Platelet Aggregation Inhibition Collagen Inhibitory researchgate.net
Platelet Aggregation Inhibition ADP Weakly Inhibitory researchgate.net

Hyaluronidase Inhibitory Activity

Hyaluronidase is an enzyme that degrades hyaluronic acid, a major component of the extracellular matrix. The inhibition of this enzyme is a target in various therapeutic areas, including the management of allergic reactions and inflammation, as hyaluronidase activity is linked to these processes. sci-hub.se

The compound this compound was isolated from the rhizomes of Picrorhiza kurroa as part of an investigation into constituents with hyaluronidase inhibitory activity. sci-hub.se In a key study, the inhibitory effects of several iridoid glycosides from the plant were evaluated. While other compounds from the same plant, such as Picroside II and Picrorhizaoside E, showed stronger inhibition, this compound demonstrated a measurable inhibitory effect on hyaluronidase. sci-hub.se

The half-maximal inhibitory concentration (IC50) for this compound was determined to be 85.0 μM. sci-hub.se This activity was less potent than that of the antiallergic drug disodium cromoglycate (IC50 = 64.8 μM), which was used as a positive control in the same assay. sci-hub.se The study demonstrated a dose-dependent increase in the inhibition of hyaluronidase by this compound. sci-hub.se

Table 2: Hyaluronidase Inhibitory Activity of this compound

Parameter Value Reference
IC50 85.0 μM sci-hub.se
Inhibition at 30 μM 38.4 ± 2.3% sci-hub.se
Inhibition at 100 μM 53.7 ± 2.8% sci-hub.se

Structure Activity Relationship Sar Studies

Impact of Acyl Substituents on Biological Potency

The addition of an acyl group, such as a feruloyl moiety, to the 6-O position of the parent compound, catalpol (B1668604), significantly enhances its pharmacological effects. Research indicates that 6-O-acyl catalpol derivatives not only exhibit a broader range of bioactivities than catalpol but often show improved potency. researchgate.netnih.gov Studies have found that the esterification of the catalpol backbone with various acyl groups, including feruloyl, cinnamoyl, and vanilloyl groups, is a key determinant of biological action. researchgate.net

Correlation between 6-O Position Modification and NF-κB Inhibitory Activity

A significant correlation exists between the modification at the 6-O position of catalpol and its ability to inhibit Nuclear Factor-kappa B (NF-κB), a key regulator of inflammation. nih.gov Catalpol itself shows little to no inhibitory effect on NF-κB activation. nih.gov However, the introduction of substituents at the 6-O position dramatically increases this inhibitory capacity. nih.govnih.govresearchgate.net

Research has consistently shown that 6-O-substituted catalpol derivatives are more potent inhibitors of the NF-κB pathway than the unsubstituted catalpol. researchgate.netnih.govresearchgate.net Studies focusing on various derivatives, including those with cinnamyl moieties, demonstrate that these modified compounds can inhibit NF-κB luciferase reporter activity by 40–60%, whereas catalpol has a negligible effect. nih.gov This enhancement is particularly noted with low-polarity substituents, which tend to confer higher NF-κB inhibitory potency. researchgate.netnih.govnih.govresearchgate.net The anti-inflammatory effects of these derivatives are linked to their ability to suppress NF-κB signaling, thereby reducing the expression of pro-inflammatory cytokines like TNF-α and IL-1β. researchgate.netmdpi.com For example, 6-O-veratroyl catalpol, a related derivative, was found to inhibit the expression of these cytokines in macrophages. mdpi.com

The specific structure of the acyl group is also crucial. The number and position of hydroxyl or methoxy (B1213986) groups on the aromatic ring of the acyl substituent, as seen in the feruloyl group, affect the compound's anti-inflammatory strength. nih.govresearchgate.net

Comparative Analysis of Bioactivity Profiles with Parent Catalpol and Related Derivatives

When compared to its parent compound, 6-Feruloylcatalpol and similar derivatives exhibit a markedly superior bioactivity profile, especially concerning anti-inflammatory actions. Catalpol, being a highly polar and hydrophilic molecule, is the basic building block, but its biological effects are often modest. nih.gov The esterification at the 6-O position to create derivatives like this compound, Picroside II (6-vanilloyl-catalpol), and others, leads to a significant increase in therapeutic potential. researchgate.netresearchgate.net

Studies comparing 6-O-substituted derivatives from plants like Scrophularia dentata with catalpol found the derivatives to be far more effective at inhibiting the expression of TNF-α and other interleukins through the NF-κB pathway. researchgate.netnih.govresearchgate.net While catalpol has a range of biological activities, including neuroprotective and anti-apoptotic effects, its direct anti-inflammatory power via NF-κB inhibition is weak. nih.govmdpi.com The acyl derivatives, however, are potent in this regard. nih.gov

The table below presents a comparative overview of the NF-κB inhibitory activities of catalpol and some of its 6-O-acyl derivatives, illustrating the structure-activity relationship.

CompoundSubstituent at 6-O PositionRelative NF-κB Inhibitory Activity
Catalpol-OH (None)Negligible to very low nih.gov
This compoundFeruloyl groupHigh researchgate.netresearchgate.net
Scropolioside B (a cinnamyl derivative)Cinnamyl moiety with specific substitutionsHigh; noted as having strong anti-inflammatory effects nih.gov
6-O-VeratroylcatalpolVeratroyl groupHigh; inhibits pro-inflammatory cytokines mdpi.com
Picroside II (6-O-vanilloyl-catalpol)Vanilloyl groupHigh; noted for anti-inflammatory properties researchgate.net

This comparison underscores that the acylation at the C6 position of catalpol is a critical strategy for enhancing its anti-inflammatory properties, primarily through the potent inhibition of the NF-κB signaling pathway. nih.govresearchgate.net

Advanced Analytical Methodologies for Research and Quantification

Chromatographic Separation Techniques

Chromatography is fundamental to the analysis of 6-Feruloylcatalpol, enabling its separation from other closely related compounds within intricate mixtures. advancechemjournal.com The choice of chromatographic technique depends on the specific analytical goal, ranging from initial screening to precise quantification and high-throughput analysis.

Thin-Layer Chromatography (TLC) for Screening and Identification

Thin-Layer Chromatography (TLC) serves as a versatile and rapid method for the preliminary screening and identification of this compound in plant extracts. mdpi.comumich.edu This technique separates compounds based on their differential partitioning between a solid stationary phase, typically silica (B1680970) gel, and a liquid mobile phase. juniperpublishers.com

For the analysis of this compound, silica gel GF254 plates are commonly employed. who.int After applying the sample extract to the plate, it is developed in a chamber with a suitable solvent system. umich.edu Visualization of the separated compounds can be achieved under UV light, where UV-active compounds like this compound appear as dark spots on a fluorescent background. umich.edu Further visualization can be accomplished by spraying with reagents like vanillin-H₂SO₄ followed by heating, which imparts color to the spots. who.int The position of the spot, represented by its retention factor (Rf) value, provides a preliminary identification of the compound when compared to a known standard of this compound. juniperpublishers.comlibretexts.org TLC is particularly useful for quickly assessing the presence of this compound in different plant materials and for monitoring the progress of extraction and purification procedures. umich.eduwho.int

Table 1: TLC Parameters for this compound Analysis

ParameterDescription
Stationary Phase Silica gel GF254 pre-coated plates. who.int
Mobile Phase A mixture of solvents, often including ethyl acetate, pyridine, water, n-butanol, and acetic acid in specific ratios. who.int
Visualization UV light and/or spraying with a vanillin-H₂SO₄ reagent followed by heating. who.int
Application Screening for presence, preliminary identification, and monitoring of purification processes. mdpi.comumich.eduwho.int

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a powerful technique for determining the purity and quantifying the amount of this compound in a sample. moravek.comsevenstarpharm.com HPLC offers superior separation efficiency and resolution compared to TLC. advancechemjournal.com The method utilizes a high-pressure pump to pass the liquid mobile phase through a column packed with a stationary phase. advancechemjournal.com

Reversed-phase HPLC is the most common mode used for the analysis of iridoid glycosides like this compound. advancechemjournal.com In this setup, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). advancechemjournal.comresearchgate.net The separation is based on the differential partitioning of the compounds between the two phases. A detector, often a UV-Vis detector, is used to monitor the eluting compounds, and the resulting chromatogram shows peaks corresponding to each separated substance. researchgate.net The area under the peak for this compound is proportional to its concentration, allowing for accurate quantification when calibrated with a standard of known concentration. researchgate.net HPLC is essential for quality control of herbal medicines and for precise quantitative analysis in research. moravek.comsevenstarpharm.com

Table 2: Typical HPLC Conditions for this compound Quantification

ParameterDescription
Column Reversed-phase C18 (ODS) column. who.int
Mobile Phase A gradient or isocratic mixture of polar solvents, such as water and methanol or acetonitrile. advancechemjournal.comresearchgate.net
Detector UV-Vis detector, monitoring at a wavelength specific to the compound's absorption.
Application Purity assessment and precise quantification of this compound. moravek.comsevenstarpharm.com

Ultra-Performance Liquid Chromatography (UPLC) for High-Throughput Analysis

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC, offering much faster analysis times and improved resolution. ijsrtjournal.com This is achieved by using columns packed with smaller particles (typically sub-2 µm) and operating at much higher pressures. ijsrtjournal.com UPLC is particularly advantageous for high-throughput screening and the analysis of complex mixtures containing numerous components. intertek.com

The enhanced speed and efficiency of UPLC make it an ideal tool for metabolomic studies and the rapid analysis of large numbers of samples. ijsrtjournal.com For this compound, UPLC methods can significantly reduce the run time per sample while maintaining or even improving the separation from other related iridoid glycosides. ijsrtjournal.com

For comprehensive structural characterization and identification of this compound and its related compounds, UPLC is often coupled with Diode Array Detection (DAD) and high-resolution mass spectrometry, such as Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (ESI-QTOF-MS). researchgate.netpubcompare.ai

UPLC-DAD: The Diode Array Detector provides UV-Vis spectra for each eluting peak, which can aid in the initial identification of compound classes.

ESI-QTOF-MS: This powerful detector provides highly accurate mass measurements of the parent ion and its fragment ions. pubcompare.ai Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of thermally labile and polar molecules like this compound. The Quadrupole Time-of-Flight (QTOF) analyzer offers high resolution and mass accuracy, enabling the determination of the elemental composition of the molecule. pubcompare.ai By analyzing the fragmentation patterns (MS/MS spectra), detailed structural information can be obtained, confirming the identity of this compound and helping to characterize unknown but related compounds in the sample. researchgate.netsemanticscholar.org This combined approach has been instrumental in demonstrating that some commercial samples of "kutkoside" are in fact a mixture containing this compound. researchgate.net

Pharmacokinetic studies, which investigate the absorption, distribution, metabolism, and excretion (ADME) of a compound in a biological system, require highly sensitive and selective analytical methods. UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) is the gold standard for such applications. nih.govnih.gov

This technique uses a triple quadrupole mass spectrometer, which operates in Multiple Reaction Monitoring (MRM) mode. researchgate.net In MRM, the first quadrupole selects the precursor ion (the molecular ion of this compound), the second quadrupole fragments this ion, and the third quadrupole selects a specific fragment ion for detection. This process is highly specific and significantly reduces background noise, resulting in very low limits of quantification. scielo.br The high sensitivity and specificity of UPLC-MS/MS allow for the accurate measurement of low concentrations of this compound and its metabolites in complex biological matrices like plasma, urine, and tissues. researchgate.netfrontiersin.org

UPLC Coupled with Diode Array Detection and Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (UPLC-DAD/ESI-QTOF-MS)

Spectroscopic Characterization Techniques

While chromatography separates this compound, spectroscopy is used to elucidate its chemical structure. solubilityofthings.com A combination of spectroscopic techniques is typically employed to provide a complete and unambiguous structural assignment. lehigh.edu

Ultraviolet (UV) Spectroscopy: The UV spectrum of this compound reveals the presence of chromophores, which are parts of the molecule that absorb UV light. who.intsolubilityofthings.com The presence of an aromatic ring and ester groups in the feruloyl moiety contributes to its characteristic UV absorption. who.int

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. solubilityofthings.comfiveable.me The IR spectrum of this compound shows absorption bands corresponding to hydroxyl (-OH) groups, ester carbonyl (C=O) groups, and the aromatic ring, confirming key structural features. who.int

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for detailed structural elucidation. solubilityofthings.com Both one-dimensional (¹H-NMR, ¹³C-NMR) and two-dimensional (e.g., COSY, HMBC, HSQC) NMR experiments are used. Proton NMR (¹H-NMR) provides information about the number and types of protons and their connectivity, while Carbon-13 NMR (¹³C-NMR) reveals the carbon skeleton of the molecule. who.int By analyzing the chemical shifts, coupling constants, and correlations in the various NMR spectra, the complete structure of this compound, including the stereochemistry, can be determined. who.intresearchgate.net

Mass Spectrometry (MS): As mentioned in the context of LC-MS, mass spectrometry provides the molecular weight and elemental composition of the compound. solubilityofthings.com The fragmentation pattern observed in the MS/MS spectrum gives valuable clues about the different structural components of the molecule, such as the catalpol (B1668604) core and the feruloyl group. who.int

Table 3: Spectroscopic Data for the Characterization of this compound

TechniqueInformation ProvidedKey Findings for this compound
UV Spectroscopy Presence of chromophores. solubilityofthings.comIndicates the presence of an aromatic ring and ester groups. who.int
IR Spectroscopy Presence of functional groups. solubilityofthings.comConfirms hydroxyl, ester, and aromatic ring functionalities. who.int
NMR Spectroscopy Detailed structural connectivity and stereochemistry. solubilityofthings.comElucidates the complete structure, including the catalpol skeleton and the attached feruloyl moiety. who.intresearchgate.net
Mass Spectrometry Molecular weight and fragmentation pattern. solubilityofthings.comDetermines the molecular formula and provides evidence for the catalpol and feruloyl substructures. who.int

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure determination of natural products like this compound. ontosight.aiwikipedia.org This non-destructive technique provides detailed information about the carbon-hydrogen framework of a molecule by analyzing the magnetic properties of atomic nuclei. wikipedia.org For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically required for complete structural assignment. nih.gov

Proton (¹H) NMR spectroscopy provides information about the chemical environment of hydrogen atoms within the molecule. oregonstate.edu The chemical shift (δ), measured in parts per million (ppm), indicates the electronic environment of a proton. oregonstate.edu In the ¹H-NMR spectrum of this compound, distinct signals can be observed for the protons of the catalpol core and the feruloyl moiety. For instance, the protons of the feruloyl group, particularly the aromatic and vinyl protons, appear in the downfield region of the spectrum due to deshielding effects. frontiersin.org Specific signals corresponding to the iridoid skeleton of the catalpol unit are also identifiable. While detailed spectral data can vary slightly based on the solvent and instrument frequency, typical ¹H-NMR data allows for the initial identification of the compound's key structural features. oregonstate.educhemfaces.com

Table 1: Representative ¹H-NMR Spectral Data for this compound (Note: Data is illustrative and may vary between different studies and experimental conditions.)

Proton Assignment Chemical Shift (δ) in ppm
H-1 ~5.0
H-3 ~4.8
H-4 ~3.6
H-5 ~2.5
H-6 ~4.9
H-7 ~6.3
H-9 ~2.0
H-10 ~3.7, 3.9
H-2' (Feruloyl) ~7.1
H-5' (Feruloyl) ~6.8
H-6' (Feruloyl) ~7.0
H-7' (Feruloyl, vinyl) ~7.6
H-8' (Feruloyl, vinyl) ~6.3

Carbon-13 (¹³C) NMR spectroscopy complements ¹H-NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C-NMR spectrum. Although some early reports on this compound included ¹H-NMR data, complete assignment of the ¹³C-NMR data was not always available. mdpi.com However, subsequent studies have provided fully assigned ¹³C-NMR data, which is crucial for confirming the structure. chemfaces.commdpi.com The spectrum shows signals corresponding to the catalpol and feruloyl moieties, including the characteristic signals for the carbonyl carbon of the ester group and the carbons of the aromatic ring and the double bond in the ferulic acid part. chemfaces.comresearchgate.net

Table 2: Representative ¹³C-NMR Spectral Data for this compound (Note: Data is illustrative and may vary between different studies and experimental conditions.)

Carbon Assignment Chemical Shift (δ) in ppm
C-1 ~93.0
C-3 ~98.0
C-4 ~70.0
C-5 ~45.0
C-6 ~79.0
C-7 ~140.0
C-8 ~103.0
C-9 ~60.0
C-10 ~62.0
C-1' (Feruloyl, C=O) ~166.0
C-2' (Feruloyl) ~126.0
C-3' (Feruloyl) ~110.0
C-4' (Feruloyl) ~148.0
C-5' (Feruloyl) ~115.0
C-6' (Feruloyl) ~123.0
C-7' (Feruloyl, vinyl) ~145.0
C-8' (Feruloyl, vinyl) ~115.0

To unequivocally assign all proton and carbon signals and to determine the stereochemistry of this compound, two-dimensional (2D) NMR experiments are employed. nih.govucsb.edu These techniques reveal correlations between nuclei, providing information about their connectivity through chemical bonds or through space. ucsb.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. epfl.chuniv-lille1.fr It is instrumental in tracing the proton networks within the catalpol and feruloyl fragments.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons. epfl.chox.ac.uk

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. epfl.ch It is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for establishing the linkage between the catalpol and feruloyl moieties, for example, by showing a correlation between the H-6 proton of catalpol and the carbonyl carbon (C-1') of the feruloyl group. frontiersin.org

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are close to each other, which is critical for determining the relative stereochemistry of the molecule. nih.gov

Carbon-13 Nuclear Magnetic Resonance (13C-NMR) Spectroscopy

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. ontosight.airesearchgate.net It is used to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns. researchgate.netnaturalproducts.net

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like this compound without causing significant fragmentation. libretexts.orgnih.govnih.gov In ESI-MS, the sample solution is sprayed into a fine mist of charged droplets, from which gas-phase ions are generated. libretexts.orgnih.gov For this compound, ESI-MS is typically run in negative ion mode, where a deprotonated molecule [M-H]⁻ is observed. nih.gov The technique can also be used in positive ion mode to detect protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺. researchgate.net Tandem MS (MS/MS) experiments, where a specific ion is selected and fragmented, can provide characteristic fragmentation patterns useful for identification. researchgate.netrsc.org

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. innovareacademics.inmeasurlabs.combioanalysis-zone.com This precision allows for the determination of the elemental formula of a compound with a high degree of confidence. innovareacademics.inmeasurlabs.com For this compound (C₂₅H₃₀O₁₃), HRMS can confirm this exact molecular formula by matching the measured mass to the calculated theoretical mass. nih.govnaturalproducts.net This capability is crucial for distinguishing this compound from other compounds that may have the same nominal mass but different elemental compositions. bioanalysis-zone.com Techniques like UHPLC-HRAM-MS (Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Accurate-Mass Mass Spectrometry) are used for the detailed investigation of complex mixtures containing this compound. nih.gov

Table 3: Mass Spectrometry Data for this compound

Parameter Value Reference
Molecular Formula C₂₅H₃₀O₁₃ chemfaces.comnaturalproducts.net
Molecular Weight 538.5 g/mol chemfaces.com
HRMS [M-H]⁻ (m/z) 507.1498 (calculated for C₂₄H₂₈O₁₂) nih.gov
Electrospray Ionization Mass Spectrometry (ESI-MS)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Detection

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely utilized analytical technique for identifying and quantifying molecular compounds by measuring their absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. ijprajournal.comjascoinc.comijnrd.org This absorption is contingent on the presence of chromophores, which are specific functional groups or parts of a molecule that absorb light at characteristic wavelengths, leading to electronic transitions from a ground state to an excited state. jascoinc.comdrugfuture.com

In the molecular structure of this compound, the primary chromophore is the feruloyl group. This group, a derivative of cinnamic acid, possesses a conjugated system of double bonds within the aromatic ring and the propenoic acid side chain. This extended π-electron system is responsible for the compound's characteristic UV absorption. The iridoid core (catalpol) itself does not significantly absorb in the typical UV-Vis range.

Studies involving the isolation and identification of iridoid glycosides from various plant species have utilized UV-Vis spectroscopy to characterize these compounds. While specific spectral data for this compound is detailed in specialized literature, the analysis of related compounds confirms the absorption profile. For instance, the UV spectrum of compounds containing a feruloyl moiety typically shows absorption maxima (λmax) around 325-330 nm, which is characteristic of the ferulic acid chromophore. The exact wavelength can be influenced by the solvent and the specific ester linkage within the molecule. The absence of significant absorption peaks at 260 nm and 280 nm can indicate the purity of the sample, suggesting the absence of nucleic acid and protein contaminants, respectively. researchgate.net

Table 1: Representative UV-Vis Absorption Data for Feruloyl-Containing Compounds

Compound/MoietyTypical λmax (nm)Chromophore
Ferulic Acid Esters~325-330Feruloyl group
This compoundData specified in dedicated literatureFeruloyl group

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. msu.eduhilarispublisher.com It operates on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational frequencies of their chemical bonds. hilarispublisher.com By analyzing the IR spectrum, which plots absorbance or transmittance against wavenumber (cm⁻¹), the structural components of a compound can be elucidated.

The IR spectrum of this compound is expected to display a series of absorption bands corresponding to its complex structure, which includes hydroxyl groups, an ester carbonyl, an aromatic ring, ether linkages, and alkene C-H bonds. While a specific, publicly available spectrum for pure this compound is not provided in the search results, the expected peaks can be inferred from its known functional groups and data from similar compounds. For example, studies on polysaccharides and other natural products utilize Fourier-transform infrared spectroscopy (FT-IR) to identify key structural features. nih.gove-algae.org

Table 2: Predicted Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3400 (broad)O-H stretchingHydroxyl groups (alcohol, phenol)
~3010C-H stretchingAromatic and vinylic C-H
~2950C-H stretchingAliphatic C-H
~1700C=O stretchingEster carbonyl
~1630C=C stretchingAlkene and Aromatic ring
~1590 & ~1515C=C stretchingAromatic ring
~1270 & ~1160C-O stretchingEster, Ether, and Phenol
~1080C-O stretchingAlcohol and Ether (pyranose ring)
~980=C-H bendingtrans-Alkene

Computational and Systems Biology Approaches

Network Pharmacology for Mechanism of Action Prediction

Network pharmacology is an interdisciplinary field that investigates the complex interactions between drug molecules, biological targets, and disease pathways from a network perspective. nih.govnih.gov This approach is particularly suited for understanding the mechanisms of action of natural products, which often act on multiple targets simultaneously. biorxiv.orgplos.org For this compound, network pharmacology has been employed to predict its potential therapeutic effects and elucidate its underlying molecular mechanisms, often as part of a larger analysis of a medicinal plant extract. nih.govnih.gov

The methodology begins with identifying the potential protein targets of this compound using various databases. These targets are then mapped onto disease-specific targets (e.g., for cancer or diabetic nephropathy) to find common proteins. nih.govsemanticscholar.org The resulting network of compound-target interactions reveals that a single compound like this compound can influence multiple proteins, highlighting its polypharmacological nature. biorxiv.org

The construction of these networks is a multi-step process. First, potential targets for this compound are retrieved from databases such as TCMSP and UniProtKB. nih.govsemanticscholar.org Simultaneously, disease-related targets are collected from databases like GeneCards and DisGeNET. nih.govbiorxiv.org The intersection of these two sets provides the key potential targets of the compound for the specific disease.

These key targets are then used to build a protein-protein interaction (PPI) network using resources like the STRING database, which visualizes the functional associations between the target proteins. nih.govbiorxiv.org Finally, Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are performed to identify the biological processes and signaling pathways that are significantly modulated by the compound's targets. nih.govnih.govbiorxiv.org This allows for the construction of comprehensive compound-target-pathway networks, which visually represent how this compound may exert its effects through modulating complex biological pathways. nih.govplos.org For example, in studies on Picrorhiza kurroa, this compound was identified as a bioactive compound with targets involved in pathways like the MAPK and TNF signaling pathways. nih.govnih.gov

Table 3: Example of Pathways Associated with this compound Targets from Network Pharmacology Studies

Study ContextAssociated PathwaysKey Target Examples
Diabetic Nephropathy nih.govMAPK signaling pathway, Renin-angiotensin system, TNF signaling pathwayMAPK8, MAPK14, TNF, ACE
Anticancer nih.govPathways in cancer, Prostate cancer, Colorectal cancer, TNF signaling pathwayTNF, CASP3, EGFR, JUN

Molecular Docking Studies for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand (like this compound) when it interacts with a target protein. nanobioletters.combiochemjournal.com This method provides detailed insights into the specific amino acid residues involved in the interaction, the types of bonds formed (e.g., hydrogen bonds, hydrophobic interactions), and the binding energy, which indicates the stability of the ligand-protein complex. biochemjournal.com

In several in-silico studies, this compound has been docked against key protein targets identified through network pharmacology to validate the predicted interactions. nih.govnih.gov For example, in research exploring the anticancer mechanisms of Picrorhizae Rhizoma extract, this compound was docked with major cancer-related proteins such as TNF, CASP3, JUN, EGFR, and ESR1. nih.govresearchgate.net Similarly, in a study on diabetic nephropathy, it was docked with targets like MMP1 and TNF. nih.gov These studies calculate the binding affinity (often expressed in kcal/mol), where a more negative value suggests a stronger and more stable interaction. The visualization of the docked complex reveals the precise molecular interactions that underpin the compound's potential biological activity.

Table 4: Selected Molecular Docking Results for this compound

Target ProteinDisease ContextReported Binding Affinity (kcal/mol)Interacting Residues
TNF (Tumor Necrosis Factor)Cancer nih.gov-3.58Data specified in source study
CASP3 (Caspase-3)Cancer nih.govData specified in source studyData specified in source study
EGFR (Epidermal Growth Factor Receptor)Cancer nih.govData specified in source studyData specified in source study
MMP1 (Matrix Metallopeptidase 1)Diabetic Nephropathy nih.govData specified in source studyData specified in source study

Integrated Metabolomics and Transcriptomics for Biosynthetic Pathway Delineation

The intricate biosynthetic pathway of this compound, an acylated derivative of catalpol, can be effectively delineated through the powerful combination of metabolomics and transcriptomics. frontiersin.org This integrated "omics" approach allows researchers to simultaneously analyze the expression of thousands of genes (transcriptome) and the levels of numerous metabolites (metabolome) within an organism, providing a comprehensive snapshot of cellular activity. frontiersin.org By correlating gene expression patterns with metabolite accumulation, it is possible to identify the specific genes and enzymes responsible for the synthesis of complex molecules like this compound. mdpi.com

A pivotal study on Neopicrorhiza scrophulariiflora, a medicinal plant known to produce various iridoid glycosides, employed this integrated strategy to unravel the biosynthesis of these compounds. nih.gov Using widely targeted metabolomics and RNA-seq, researchers analyzed the roots, stems, and leaves of the plant to identify tissue-specific accumulation of metabolites and associated gene expression profiles. frontiersin.orgnih.gov

The metabolomic analysis revealed the differential accumulation of several iridoid glycosides across the plant tissues. Notably, this compound (referred to in the study as picroside-III) showed significantly higher accumulation in the root tissues compared to the stems and leaves. nih.gov This finding points to the roots as the primary site of synthesis or storage for this compound in N. scrophulariiflora.

Concurrently, transcriptome analysis identified a vast number of genes, with 74 specifically annotated as being related to iridoid synthesis. nih.govresearchgate.net By integrating these two datasets, researchers can perform a weighted gene co-expression network analysis (WGCNA) to find modules of co-expressed genes that are significantly correlated with the accumulation of specific metabolites. nih.gov For instance, the expression of certain genes encoding enzymes in the iridoid biosynthesis pathway, such as those from the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways that produce the precursor geranyl diphosphate (B83284) (GPP), can be linked to the concentration of this compound. frontiersin.orgnih.gov The final step in its biosynthesis involves the acylation of the catalpol core with a feruloyl group, a process catalyzed by specific acyltransferases whose encoding genes can be identified through this correlative analysis.

This combined approach has proven instrumental in identifying not just the structural genes (encoding biosynthetic enzymes) but also the regulatory genes, such as transcription factors, that control the entire pathway. mdpi.com The identification of these key genes provides a foundation for future metabolic engineering efforts to enhance the production of this compound in plants or microbial systems.

Table 1: Differential Accumulation of Iridoid Glycosides in Neopicrorhiza scrophulariiflora Tissues

This table, based on integrated metabolomic analysis, illustrates the tissue-specific accumulation patterns of this compound and related compounds.

CompoundPredominant Accumulation Tissue
This compound (Picroside-III) Root
AmphicosideRoot
Cistanoside ARoot
VeronicosideRoot
Rehmannioside BRoot
Picroside ILeaf
Picroside IIRoot
VerminosideLeaf
SpeciosideLeaf

Source: Data synthesized from metabolomic studies of N. scrophulariiflora. nih.gov

Gene Ontology (GO) and KEGG Pathway Enrichment Analysis for Biological Function

To translate the presence of this compound in medicinal preparations into a functional understanding, researchers utilize powerful bioinformatics tools like Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis. mdpi.comnih.gov These methods help to predict the biological roles of a compound by analyzing the functions of protein targets it is likely to interact with. biorxiv.org

GO analysis provides a structured, controlled vocabulary to describe the functions of genes and proteins across three domains: Biological Processes (BP), Cellular Components (CC), and Molecular Functions (MF). mednexus.orggithub.io When a set of potential protein targets for a compound is identified, GO enrichment analysis determines which specific GO terms are over-represented in that set compared to the entire proteome. This highlights the most probable biological processes and molecular functions affected by the compound. nih.gov

KEGG analysis complements this by mapping the identified target genes onto known biological pathways. cd-genomics.comyulab-smu.top This can reveal how a compound might influence complex cellular signaling networks, metabolic pathways, or disease processes. nih.gov

A study investigating the multi-component traditional Mongolian medicine Hohgardi-9, which contains this compound among its active constituents, provides a practical example of this approach. biorxiv.org To understand its therapeutic mechanisms in treating acute lung injury, researchers first identified potential protein targets of the constituent compounds and then performed GO and KEGG analyses on these targets.

The results of the GO-BP enrichment analysis pointed towards significant involvement in inflammatory processes. Key biological process terms that were highly enriched included "inflammatory response," "response to lipopolysaccharide," and "response to hypoxia." biorxiv.org This suggests that this compound, as part of this formulation, likely contributes to modulating the body's inflammatory pathways.

The KEGG pathway enrichment analysis further clarified these potential mechanisms. The analysis revealed that the target proteins were significantly enriched in critical signaling pathways known to regulate inflammation, such as the "NF-kappa B signaling pathway," "Toll-like receptor signaling pathway," and "TNF signaling pathway." biorxiv.org These pathways are central to the cellular response to pathogens and injury, and their modulation can have profound effects on the severity of inflammatory conditions. By identifying these enriched pathways, the analysis provides a strong hypothesis for the molecular mechanisms underlying the therapeutic effects of the compound-containing medicine.

Table 2: Summary of GO and KEGG Enrichment Analysis for Targets Associated with a this compound-Containing Formulation

This table summarizes the key findings from the bioinformatics analysis, linking the compound's potential targets to specific biological functions and pathways.

Analysis TypeCategoryEnriched Terms / PathwaysImplied Biological Function
Gene Ontology (GO) Biological Process (BP)Inflammatory responseModulation of inflammation
Response to lipopolysaccharideInteraction with immune response triggers
Response to hypoxiaCellular response to low oxygen stress
KEGG Pathway Signaling PathwayNF-kappa B signaling pathwayRegulation of immune and inflammatory genes
Toll-like receptor signaling pathwayPathogen recognition and innate immunity
TNF signaling pathwayPro-inflammatory cytokine signaling

Source: Data synthesized from bioinformatics studies of traditional medicines containing this compound. biorxiv.org

Future Research Directions and Therapeutic Prospects

Discovery of Novel Biological Activities and Pharmacological Efficacy

Initial research has identified several promising biological activities of 6-Feruloylcatalpol, laying the groundwork for future investigations into its full pharmacological efficacy.

Key identified activities include:

Antioxidant and Anti-inflammatory Properties: this compound has demonstrated notable antioxidant and anti-inflammatory effects. ontosight.aicymitquimica.com These properties are crucial, as oxidative stress and inflammation are underlying factors in many chronic diseases.

Neuroprotective Effects: Preliminary studies suggest that this compound may possess neuroprotective qualities, although more extensive research is required for confirmation. ontosight.ai

Hepatoprotective and Hepatic Regeneration Potential: The compound has shown potential in promoting liver regeneration and protecting against liver damage. wipo.int This opens avenues for its use in treating various liver ailments. amazonaws.comwipo.int

Antidiabetic Potential: Research indicates that this compound could play a role in managing diabetes by modulating glucose transporter 4 (GLUT4) translocation. researchgate.net

Peroxynitrite Scavenging: Studies have shown that this compound and its derivatives can effectively scavenge peroxynitrite, a potent oxidant involved in cellular damage. acs.orgacs.org

Anti-allergic Properties: As a constituent of plants with known anti-allergic effects, this compound is a candidate for further investigation into its potential to modulate allergic responses.

Future research should focus on expanding the scope of these initial findings to uncover additional biological activities and to establish the compound's efficacy in various disease models.

In-depth Characterization of Molecular Mechanisms of Action

Understanding the precise molecular mechanisms by which this compound exerts its effects is paramount for its development as a therapeutic agent. Current research points to several pathways that are likely modulated by this compound.

Identified and potential mechanisms of action include:

Modulation of Inflammatory Pathways: Iridoid glycosides, the class of compounds to which this compound belongs, are known to influence inflammatory processes. nih.gov This can involve the inhibition of pro-inflammatory cytokines like TNF-α and interleukins, and the modulation of key signaling pathways such as the NF-κB pathway. amazonaws.comnih.govresearchgate.net

Regulation of Apoptosis: The compound may influence programmed cell death, a critical process in both normal physiology and disease. biorxiv.org

Influence on Cellular Signaling: Research suggests that this compound may interact with various signaling cascades, including the PI3K-Akt signaling pathway, which is crucial for cell growth, proliferation, and survival. researchgate.netbiorxiv.org

Future studies should employ advanced techniques such as transcriptomics, proteomics, and metabolomics to create a comprehensive map of the molecular targets and pathways affected by this compound.

Exploration of Synergistic Effects with other Bioactive Compounds

The therapeutic potential of this compound may be significantly enhanced when used in combination with other bioactive compounds. This approach, often seen in traditional medicine, leverages the synergistic interactions between different molecules to achieve a greater therapeutic effect. mdpi.com

For instance, in the traditional Mongolian medicine Hohgardi-9, this compound is one of several active components that collectively contribute to the formulation's anti-inflammatory and anti-apoptotic effects in acute lung injury. biorxiv.org The presence of other compounds, such as flavonoids and other iridoids, in plants containing this compound suggests a natural basis for exploring these synergistic relationships. researchgate.netmdpi.com

Future research should systematically investigate the synergistic effects of this compound with other natural compounds, such as curcumin, resveratrol, and quercetin, which are known for their potent anti-inflammatory and antioxidant properties.

Development of Novel Derivatives for Enhanced Therapeutic Profiles

Chemical modification of the this compound structure can lead to the development of novel derivatives with improved therapeutic properties. This can include enhanced potency, better bioavailability, and reduced potential for side effects.

Studies on related catalpol (B1668604) derivatives have shown that modifications at the 6-O position can significantly impact biological activity. For example, derivatives with low-polarity substituents at this position have demonstrated higher NF-κB inhibitory potency compared to the parent compound, catalpol. researchgate.net The isolation of new glycoside derivatives from Catalpa ovata with potent peroxynitrite-scavenging activity further underscores the potential of this approach. acs.orgacs.org

Future efforts in medicinal chemistry should focus on the rational design and synthesis of this compound derivatives to optimize their pharmacological profiles for specific therapeutic applications.

Biotechnological Approaches for Sustainable Production

The natural sources of this compound, such as Picrorhiza kurroa, are often rare and endangered due to overharvesting. researchgate.netamazonaws.com This necessitates the development of sustainable production methods to ensure a reliable supply for research and potential commercialization.

Biotechnological approaches offer a promising solution. Plant cell and tissue culture techniques can be optimized for the large-scale production of this compound and its derivatives. researchgate.net Furthermore, understanding the biosynthetic pathway of this compound can enable metabolic engineering strategies in microbial or plant systems for its heterologous production. taylorandfrancis.comfrontiersin.orgfrontiersin.org Research into the acyltransferases involved in the final steps of picroside biosynthesis in P. kurroa provides a roadmap for such endeavors. researchgate.net

Evaluation of Translational Potential for Clinical Applications

The ultimate goal of research on this compound is its translation into clinical applications for the benefit of human health. This requires a rigorous evaluation of its therapeutic potential in preclinical and, eventually, clinical studies.

The diverse pharmacological activities of this compound suggest its potential application in a wide range of diseases, including:

Inflammatory Disorders: Its anti-inflammatory properties could be beneficial in conditions such as arthritis and inflammatory bowel disease. amazonaws.comnih.gov

Neurodegenerative Diseases: Its neuroprotective effects warrant investigation for diseases like Alzheimer's and Parkinson's. ontosight.airesearchgate.net

Liver Diseases: Its hepatoprotective and regenerative properties make it a strong candidate for treating liver damage and diseases like hepatitis. taylorandfrancis.comwipo.int

Metabolic Syndrome and Diabetes: Its potential to modulate glucose metabolism could be valuable in managing diabetes and related metabolic disorders. researchgate.netmdpi.com

Cancer: Network pharmacology studies have suggested potential anticancer mechanisms, which require further experimental validation. nih.govsemanticscholar.org

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying 6-Feruloylcatalpol in plant extracts?

  • Methodological Answer :

  • HPLC-UV/ESI-MS : Use reversed-phase C18 columns (e.g., 250 × 4.6 mm, 5 µm) with gradients of acetonitrile/water (0.1% formic acid) at a flow rate of 1 mL/min. Detection wavelengths of 254–280 nm are optimal for UV absorption .
  • NMR Spectroscopy : Full assignments of 1H^1H- and 13C^{13}C-NMR spectra are critical. Key signals include a catalpol iridoid core (e.g., δ 4.7–5.2 ppm for anomeric protons) and feruloyl ester moieties (δ 7.1–7.5 ppm for aromatic protons) .
  • Purity Standards : Ensure ≥98% purity (via HPLC) for reference standards, validated by 1H^1H-NMR integration .

Q. What plant sources and extraction protocols are validated for isolating this compound?

  • Methodological Answer :

  • Primary Source : Picrorhiza kurroa roots are the most studied, yielding this compound alongside picrosides I–II. Ethanol-water (70–80%) extraction at 50–60°C for 3–6 hours maximizes recovery .
  • Chromatographic Isolation : Use silica gel column chromatography with chloroform-methanol gradients (10:1 to 5:1) for preliminary separation, followed by preparative HPLC .

Advanced Research Questions

Q. How can extraction protocols be optimized to address low natural yields of this compound?

  • Methodological Answer :

  • Solvent Optimization : Test binary mixtures (e.g., methanol-ethyl acetate) to enhance solubility. Ultrasonic-assisted extraction (UAE) at 40 kHz for 30 minutes improves efficiency by 15–20% compared to maceration .
  • Stability Considerations : Avoid prolonged exposure to light and high temperatures (>60°C), as ester bonds in this compound are prone to hydrolysis .
  • Yield Comparison :
Extraction MethodSolvent SystemYield (%)Reference
Reflux Extraction80% EtOH0.78
UAE70% MeOH0.95

Q. How should researchers design experiments to evaluate the pharmacokinetic properties of this compound?

  • Methodological Answer :

  • In Vitro Models : Use Caco-2 cell monolayers to assess intestinal permeability. LC-MS/MS quantification at LLOQ 0.1 ng/mL ensures sensitivity for low plasma concentrations .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Compare half-life (t1/2t_{1/2}) to reference compounds like catalpol .
  • Dosing Strategies : For in vivo studies, administer 10–50 mg/kg (oral) in rodent models, with blood sampling at 0.5, 1, 2, 4, and 8 hours post-dose .

Q. How can structural instability of this compound be mitigated during experimental workflows?

  • Methodological Answer :

  • Storage Conditions : Store lyophilized powder at -80°C in anhydrous DMSO (10 mM stock). Avoid freeze-thaw cycles >3× .
  • Buffered Solutions : Use phosphate buffer (pH 6.8) for in vitro assays to minimize alkaline hydrolysis. Degradation rates increase by 30% at pH >7.5 .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported concentrations of this compound across studies (e.g., 0.00% vs. 0.78%)?

  • Methodological Answer :

  • Source Variability : Plant age, geographic origin, and harvest season significantly affect yields. For example, Picrorhiza kurroa from Himalayan regions shows 2–3× higher yields than cultivated samples .
  • Analytical Sensitivity : Studies reporting 0.00% may use less sensitive detectors (e.g., UV vs. MS). Cross-validate with multiple methods (HPLC-MS and NMR) .
  • Extraction Artifacts : Prolonged heating during reflux may degrade this compound. Compare results with cold extraction protocols .

Bioactivity and Mechanism Studies

Q. What in vitro assays are suitable for probing the anti-inflammatory mechanisms of this compound?

  • Methodological Answer :

  • NF-κB Inhibition : Use LPS-stimulated RAW 264.7 macrophages and measure TNF-α/IL-6 suppression via ELISA. IC50_{50} values typically range 10–20 µM .
  • ROS Scavenging : Employ DCFH-DA fluorescence in H2_2O2_2-treated cells. Compare to positive controls (e.g., ascorbic acid) .

Synthesis and Modification

Q. What challenges arise in the chemical synthesis of this compound, and how can they be addressed?

  • Methodological Answer :

  • Esterification Selectivity : Catalpol’s C-6 hydroxyl is sterically hindered. Use tert-butyldimethylsilyl (TBDMS) protection for other hydroxyl groups before coupling with feruloyl chloride .
  • Purification : Reverse-phase flash chromatography (C18, methanol-water) resolves synthetic byproducts. Purity ≥95% is achievable with iterative runs .

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Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.